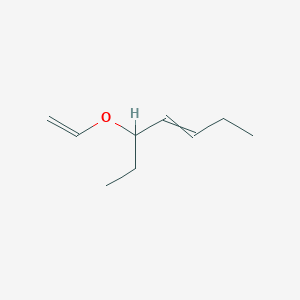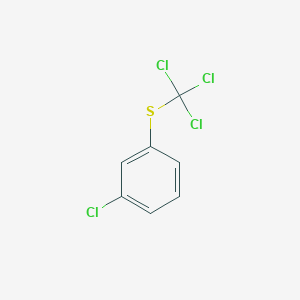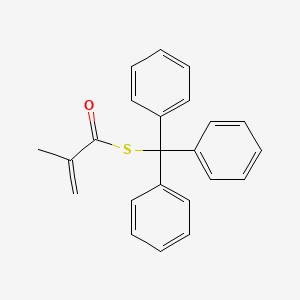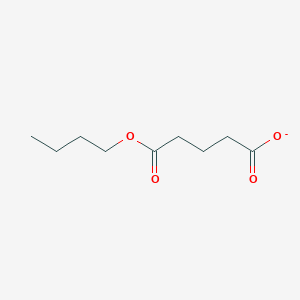
5-Butoxy-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-5-oxopentanoate is an organic compound with the molecular formula C9H16O4. . This compound is characterized by its butoxy group attached to a pentanoate backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Butoxy-5-oxopentanoate typically involves esterification reactions. One common method is the reaction of glutaric acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed.
Major Products Formed
Oxidation: Glutaric acid derivatives.
Reduction: Butoxy alcohols.
Substitution: Various substituted pentanoates.
Scientific Research Applications
5-Butoxy-5-oxopentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 5-Butoxy-5-oxopentanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
5-Oxopentanoic acid: Shares a similar backbone but lacks the butoxy group.
5-Butoxy-3-hydroxy-5-oxopentanoate: Contains an additional hydroxyl group, making it more reactive in certain conditions.
Uniqueness
5-Butoxy-5-oxopentanoate is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
93504-86-0 |
|---|---|
Molecular Formula |
C9H15O4- |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
5-butoxy-5-oxopentanoate |
InChI |
InChI=1S/C9H16O4/c1-2-3-7-13-9(12)6-4-5-8(10)11/h2-7H2,1H3,(H,10,11)/p-1 |
InChI Key |
UGWQNYIVMNOSRS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
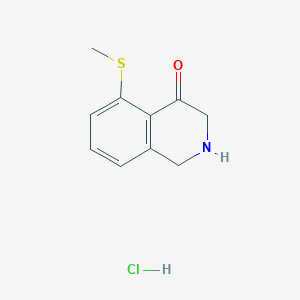
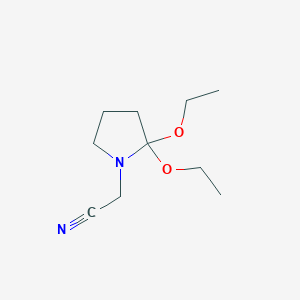
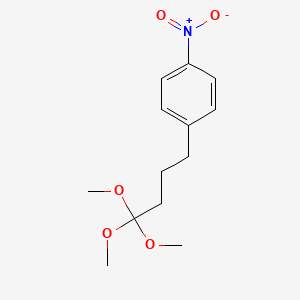

![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
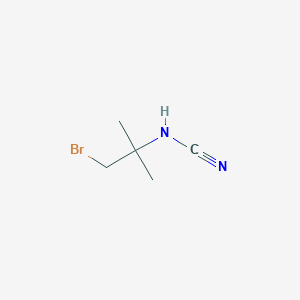
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
